molecular formula C6H8F3NO2 B7768263 Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate

Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate

Cat. No.: B7768263
M. Wt: 183.13 g/mol
InChI Key: NXVKRKUGIINGHD-ONEGZZNKSA-N
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Description

Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate (CAS 372-29-2) is a fluorinated β-amino crotonate derivative with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g/mol . Structurally, it features a trifluoromethyl group at the 4-position and an amino group at the 3-position of the butenoate backbone, adopting an (E)-configuration across the double bond .

Properties

IUPAC Name

ethyl (E)-3-amino-4,4,4-trifluorobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKRKUGIINGHD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(F)(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

372-29-2
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the amination of ethyl 4,4,4-trifluoroacetoacetate using ammonium acetate under controlled conditions. This single-step process proceeds via nucleophilic substitution, where the enolizable β-keto ester reacts with ammonia to form the α,β-unsaturated β-amino ester.

Key Parameters:

  • Temperature : 90°C

  • Reaction Time : 3 hours

  • Molar Ratio : 1:2.1 (trifluoroacetoacetate:ammonium acetate)

  • Catalyst : None required

The reaction is conducted in a 1000 L amination reactor equipped with stirring, temperature control, and a condenser. After completion, the mixture separates into an organic phase (containing the product) and an aqueous phase (containing excess acetic acid).

Yield and Purity:

  • Yield : 96.5%

  • Purity : 98.2% (organic phase)

  • Byproducts : Minimal; acetic acid is recovered from the aqueous phase.

Industrial-Scale Implementation

This method is favored in industrial settings due to its scalability and cost-effectiveness. The absence of solvents reduces waste, and the use of ammonium acetate—a low-cost reagent—enhances economic viability. Post-reaction neutralization with sodium hydroxide ensures safe handling of residual acetic acid.

Two-Step Enolate Formation and Amination

Step 1: Enolate Formation via Alkali Metal Alkoxide

The synthesis begins with the reaction of ethyl trifluoroacetate and ethyl acetate in the presence of an alkali metal alkoxide (e.g., sodium methoxide). This generates the enolate intermediate of trifluoroacetoacetic ester, stabilized by the electron-withdrawing trifluoromethyl group.

Step 2: Amination with Primary or Secondary Amines

The enolate reacts with amines (e.g., methylamine, ammonia) in the presence of an acid catalyst (e.g., acetic acid) to form the target compound. This step proceeds via a conjugate addition mechanism, where the amine attacks the α-carbon of the enolate.

Optimization Insights:

  • Acid Catalyst : Lowers the energy barrier for nucleophilic attack.

  • Amine Selection : Primary amines (e.g., NH₃) yield higher regioselectivity compared to bulkier secondary amines.

  • Reaction Time : 2–4 hours at 50–70°C

Yield and Selectivity:

  • Yield : 89–93%

  • E/Z Isomer Ratio : >9:1 (favors E-isomer due to steric effects)

Continuous Flow Synthesis

Process Design

Recent advancements employ continuous flow reactors to enhance reaction efficiency and safety. The enolate formation and amination steps are conducted in tandem within a microreactor system, minimizing intermediate degradation and improving heat management.

Advantages:

  • Throughput : 5–10 kg/hour

  • Purity : >99% (reduced byproduct formation)

  • Safety : Automated control of exothermic reactions

Case Study: Pilot-Scale Production

A pilot facility utilizing this method reported a 94% yield with 98.5% purity. The system’s modular design allows rapid scaling for commercial production.

Comparative Analysis of Methods

Parameter Direct Amination Two-Step Enolate Continuous Flow
Yield 96.5%89–93%94%
Purity 98.2%95–97%98.5%
Scalability HighModerateHigh
Cost LowModerateHigh
Byproducts Minimal<5%<1%

Mechanistic Insights and Side Reactions

Competing Pathways

  • Retro-aldol Reaction : Occurs at temperatures >100°C, leading to decomposition of the β-keto ester intermediate.

  • Over-alkylation : Mitigated by using a slight excess of amine (1.2 equivalents).

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group stabilizes the enolate intermediate, enhancing reaction kinetics and selectivity. This effect is quantified by a 30% reduction in activation energy compared to non-fluorinated analogs.

Industrial Production Protocols

Equipment Specifications

  • Reactor Type : Glass-lined steel or Hastelloy C-276 (corrosion-resistant)

  • Neutralization Tank : 1000 L capacity with pH monitoring

  • Distillation Column : Packed column for product purification .

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ester moiety participates in Michael additions. For example:

  • Diastereoselective Reaction : Analogous fluorocrotonates undergo Michael additions with ethyl crotonate, forming γ-lactams with high diastereoselectivity .

Mechanistic Insight :
The trifluoromethyl group increases electrophilicity at the β-carbon, facilitating nucleophilic attack. The amino group directs regioselectivity via resonance stabilization .

Acid/Base Reactivity

  • Protonation : The amino group is basic (pKa ~8–10), enabling protonation under acidic conditions to form ammonium salts .

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the α-hydrogen, forming enolates for alkylation or acylation .

Stability :
The compound decomposes at temperatures >200°C, releasing HF, CO, and NOₓ .

Ester Hydrolysis

Under basic conditions (e.g., NaOH), the ethyl ester hydrolyzes to the carboxylic acid, though this reaction is slow due to electron withdrawal by CF₃ .

Amine Alkylation

The primary amine reacts with alkyl halides (e.g., methyl iodide) to form secondary amines, confirmed by NMR shifts (e.g., δ 2.92 ppm for NCH₃) .

Hazardous Reactions

  • Combustion : Flash point at 64°C; reacts exothermically with strong oxidizers .

  • Acid Sensitivity : Decomposes in concentrated H₂SO₄ or HNO₃, releasing toxic gases .

Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 8.2 ppm (NH), 4.95 ppm (CH), 4.11 ppm (OCH₂CH₃)
¹³C NMRδ 168 ppm (COOEt), 120 ppm (CF₃), 82 ppm (CH)
MSm/z 183 (M⁺), fragments at 168, 150, 110

Scientific Research Applications

The compound's structure includes:

  • Amino Group : Enhances hydrogen bonding capabilities.
  • Trifluoromethyl Group : Increases lipophilicity and alters electronic properties.
  • Ester Functional Group : Can undergo hydrolysis to release active metabolites.

Organic Synthesis

Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

  • Michael Additions : Reacts with electrophiles to form new carbon-carbon bonds.
  • Amination Reactions : The amino group can be used to introduce other functional groups into complex molecules.

Case Study: Michael Addition Reactions

Research has demonstrated that this compound can effectively react with α,β-unsaturated carbonyl compounds to yield complex products with high stereoselectivity. For example, its reaction with nitrochromenes has been reported to produce trisubstituted chromanes with yields ranging from 37% to 83% .

Medicinal Chemistry

The biological activity of this compound is notable due to its interactions with various biomolecules:

  • Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, influencing enzyme kinetics.
  • Cell Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes.

Case Study: Enzyme Kinetics

Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This has implications for drug design and development in treating metabolic disorders.

Agrochemical Applications

The compound is also utilized in the production of agrochemicals due to its potential herbicidal properties. Its unique trifluoromethyl group contributes to increased efficacy in plant protection products.

Data Table: Agrochemical Efficacy

CompoundApplicationEfficacy (%)
This compoundHerbicide75%
Other Trifluoromethyl CompoundsHerbicideVaries

Similar Compounds Overview

Compound NameStructure FeaturesApplications
Ethyl AcetateSimple ester without amino groupSolvent
Methyl ButyrateEster with different alkyl groupsFlavoring agent
Ethyl BenzoateAromatic esterFragrance and solvent

Uniqueness

This compound is distinguished by the presence of the trifluoromethyl group, which imparts unique electronic and steric effects beneficial for various synthetic and research applications.

Mechanism of Action

The mechanism by which Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-Amino-4,4,4-trifluoro-2-butenoate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate 3-NH₂, 4-CF₃ C₆H₈F₃NO₂ 183.13 High reactivity in Suzuki couplings; agrochemical intermediates .
Ethyl 3-Amino-2-butenoate 3-NH₂, no fluorine C₆H₁₁NO₂ 129.16 Lower thermal stability; limited use in peptide synthesis .
Ethyl 3-Amino-4,4-difluoro-2-butenoate 3-NH₂, 4-CF₂H C₆H₉F₂NO₂ 165.14 Moderate lipophilicity; intermediate for fluorinated drugs .
Methyl 3-Amino-4,4,4-trifluoro-2-butenoate 3-NH₂, 4-CF₃, methyl ester C₅H₆F₃NO₂ 169.10 Higher volatility (bp: 48–50°C); used in small-molecule libraries .
Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate 3-OCH₃, 4-CF₃ C₇H₉F₃O₃ 198.14 Reduced nucleophilicity; employed in polymer chemistry .

Fluorination Impact on Reactivity and Stability

  • Trifluoromethyl vs. Difluoro: The CF₃ group in this compound significantly increases electron deficiency at the β-carbon compared to CF₂H derivatives, enhancing electrophilicity in Michael additions .
  • Amino vs. Methoxy Substitution: The amino group (NH₂) enables nucleophilic reactions (e.g., condensations), whereas methoxy (OCH₃) derivatives are more suited for radical or photochemical reactions .

Biological Activity

Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate, also known as Ethyl 3-amino-4,4,4-trifluorocrotonate, is an organic compound notable for its unique trifluoromethyl group and amino functionality. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its potential biological activities and reactivity. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

This compound has the molecular formula C6H8F3NO2C_6H_8F_3NO_2 and a molecular weight of 183.13 g/mol. The structural features of this compound include:

  • Amino Group : Enhances hydrogen bonding capabilities.
  • Trifluoromethyl Group : Increases lipophilicity and alters electronic properties.
  • Ester Functional Group : Can undergo hydrolysis to release active metabolites.

These characteristics contribute to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, potentially influencing enzyme kinetics.
  • Cell Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Metabolic Pathways : Upon hydrolysis, the ester group releases active metabolites that may interact with specific metabolic pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance this activity due to increased lipophilicity and binding affinity to bacterial membranes .

Cytotoxicity

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines:

  • In vitro assays indicated moderate cytotoxicity against HeLa (cervical cancer) and Vero (kidney epithelial) cell lines. The cytotoxic effects were attributed to the compound's ability to interfere with cellular processes through metabolic pathway modulation .

Case Studies

  • Synthesis and Biological Evaluation :
    A comprehensive study synthesized multiple derivatives of this compound and evaluated their biological activities. The results indicated that specific substitutions on the amino group significantly affected both antimicrobial and cytotoxic activities .
  • Interaction with Enzymes :
    Another case study explored the interaction between this compound and key enzymes involved in metabolic pathways. The findings suggested that the compound could act as an inhibitor for certain enzymes due to its structural features that mimic substrate binding .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant activity against S. aureus
CytotoxicityModerate cytotoxicity in HeLa cells
Enzyme InhibitionPotential inhibitor for metabolic enzymes

Q & A

Q. What are the established synthetic routes for Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate, and how is stereoselectivity achieved?

The compound is synthesized via a Suzuki-type cross-coupling reaction between arylboronic acids and ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate. This method exclusively yields the E-isomer due to steric and electronic effects during the coupling process. Optimal conditions include palladium catalysts, mild bases, and inert atmospheres, achieving yields of 76–91% . Hydroiodination of ethyl 4,4,4-trifluoro-2-butynoate precedes the coupling to generate the iodinated intermediate.

Q. How is the compound characterized structurally and chemically?

Structural confirmation relies on NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and X-ray crystallography. The E-configuration is confirmed by coupling constants in NMR (e.g., J = 12–15 Hz for vinylic protons) and crystallographic data. Physical properties include a density of 1.245 g/cm³, boiling point of 55–56°C (15 mmHg), and refractive index of 1.421–1.425 . Purity is assessed via HPLC or GC-MS, with commercial grades typically ≥97% .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as harmful (Xn) with hazard codes R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Safety measures include using PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding open flames (flash point: 64°C). Storage requires cool, dry conditions in airtight containers .

Advanced Research Questions

Q. How do reaction conditions influence the formation of enamine vs. amide derivatives with primary amines?

Under acidic conditions, this compound reacts with primary amines (e.g., 1-aminopentane) to form enamines via nucleophilic attack at the β-carbon. In basic media, amidation occurs at the ester carbonyl group. For example, heating at 150°C promotes elimination reactions, yielding conjugated products. Mechanistic studies using deuterated solvents and kinetic isotope effects can clarify pathway dominance .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies in yields (e.g., 76% vs. 91%) may arise from variations in catalyst loading, solvent purity, or substrate ratios. Systematic optimization via Design of Experiments (DoE) is recommended. For example, increasing Pd(PPh3)4 concentration from 2% to 5% improves turnover but risks side reactions. Contradictions in stereochemical outcomes should be cross-validated using NOESY or X-ray diffraction .

Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites. For example, the trifluoromethyl group stabilizes negative charge at C4, directing nucleophilic attack to C3. Molecular docking studies further predict interactions in enzyme inhibition (e.g., ornithine aminotransferase), though experimental validation via kinetic assays is critical .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties arise from conformational flexibility and low melting points (33–35°C). Slow evaporation of polar solvents (e.g., ethanol/water mixtures) at 4°C enhances crystal growth. SHELXL software refines structures using high-resolution data, resolving disorder in trifluoromethyl groups. Twinning, if observed, is managed with TWINLAW commands .

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